2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide
CAS No.: 1040649-86-2
Cat. No.: VC7579847
Molecular Formula: C24H30N6O3
Molecular Weight: 450.543
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040649-86-2 |
|---|---|
| Molecular Formula | C24H30N6O3 |
| Molecular Weight | 450.543 |
| IUPAC Name | 2-[4-(5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C24H30N6O3/c1-4-27-14-19(22-20(15-27)24(33)30(26-22)18-8-6-5-7-9-18)23(32)29-12-10-28(11-13-29)16-21(31)25-17(2)3/h5-9,14-15,17H,4,10-13,16H2,1-3H3,(H,25,31) |
| Standard InChI Key | GTZXNPXDEDOXMJ-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C |
Introduction
Structural and Chemical Characterization
Core Pyrazolo[4,3-c]pyridine Scaffold
The pyrazolo[4,3-c]pyridine system forms the central heterocyclic framework, comprising a five-membered pyrazole ring fused to a six-membered pyridine ring. This scaffold is substituted at position 2 with a phenyl group and at position 5 with an ethyl moiety, while position 3 features a ketone oxygen. The fusion pattern and substituent arrangement confer rigidity and electronic diversity, factors critical for target binding. Comparative crystallographic studies of related pyrazolo-pyridines suggest a planar configuration that facilitates π-π stacking interactions with aromatic residues in enzyme active sites .
Piperazine Linker and Acetamide Substituent
A piperazine ring is connected via a carbonyl group to position 7 of the pyrazolo[4,3-c]pyridine core. Piperazine, a saturated six-membered ring containing two nitrogen atoms, enhances solubility and provides conformational flexibility for optimal spatial orientation. The N-isopropylacetamide group at the distal end of the piperazine introduces a hydrophobic moiety, potentially improving membrane permeability. Molecular modeling of analogous structures indicates that the isopropyl group occupies hydrophobic pockets in kinase ATP-binding sites .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C24H30N6O3 |
| Molecular Weight | 450.543 g/mol |
| IUPAC Name | 2-[4-(5-Ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-propan-2-ylacetamide |
| SMILES | CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)CC(=O)NC(C)C |
| Topological Polar Surface Area | 113 Ų (estimated) |
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis of 2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide likely follows a convergent strategy:
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Pyrazolo[4,3-c]pyridine Core Construction: Cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with β-keto esters under acidic conditions generates the fused ring system. Ethyl and phenyl substituents are introduced via alkylation and Suzuki coupling, respectively.
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Piperazine-Acetamide Sidechain Preparation: N-isopropylacetamide is synthesized by acylating isopropylamine with chloroacetyl chloride, followed by coupling to piperazine using carbodiimide-mediated amidation.
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Convergent Coupling: The core and sidechain are joined via a carbonyl linkage, typically employing EDCl/HOBt activation to form the amide bond.
Challenges in Purification
Due to the compound’s high molecular weight (450.543 g/mol) and polarity, chromatographic purification often requires reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid). Crystallization attempts from ethanol/water mixtures yield amorphous solids, necessitating lyophilization for final isolation.
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Analog Comparison
| Compound Name | Molecular Formula | Key Features | Potential Target |
|---|---|---|---|
| Target Compound | C24H30N6O3 | Piperazine-acetamide sidechain | Kinases (predicted) |
| 5-Ethyl-N-(3-methoxypropyl)-3-oxo-2-phenyl-pyrazolo[4,3-c]pyridine | C18H20N4O2 | Methoxypropyl substituent | CDK4/6 |
| 2-(4-(5-Ethyl-pyrazolo[4,3-c]pyridine)) | C14H14N4O | Lacks carbonyl linker | Inactive metabolite |
The target compound’s piperazine linker distinguishes it from simpler analogs, potentially reducing off-target effects by limiting passive diffusion through non-specific membranes .
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